2-Bromo-7-chloronaphthalene
Description
Context of Halogenated Naphthalene (B1677914) Derivatives
Halogenated naphthalene derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to their aromatic rings. The introduction of halogen substituents significantly alters the chemical and physical properties of the parent naphthalene molecule, including its reactivity, boiling point, and potential biological activity. ontosight.ai These compounds are of considerable interest in various scientific fields, serving as versatile building blocks and intermediates in organic synthesis. dergipark.org.tr
The presence of a carbon-halogen bond provides a reactive site for numerous chemical transformations. This has established halogenated naphthalenes as important starting materials for the synthesis of a wide array of more complex molecules. dergipark.org.tr Their applications are diverse, ranging from the production of pharmaceuticals and agricultural chemicals to the development of photosensitive materials and insulating oils. google.comgoogle.com In materials science, for instance, naphthalene derivatives are utilized in the creation of specialized polymers and resins. numberanalytics.com Furthermore, research has explored the potential of certain halogenated naphthalenes for their antimicrobial, antiviral, and anticancer properties, highlighting their relevance in medicinal chemistry. ontosight.ai The ability to introduce different halogens at specific positions on the naphthalene core allows for fine-tuning of molecular properties to suit various research and industrial applications.
Significance of Dihalonaphthalenes in Chemical Science and Research
Dihalonaphthalenes, which possess two halogen atoms on the naphthalene scaffold, represent a particularly significant subclass of halogenated naphthalenes. The presence of two reactive sites offers enhanced synthetic versatility compared to their monohalogenated counterparts. This dual functionality allows for sequential or selective reactions, enabling the construction of intricate molecular architectures. Researchers can exploit the different reactivities of the two distinct carbon-halogen bonds (e.g., C-Br vs. C-Cl) to perform regioselective modifications, a crucial aspect in the synthesis of complex target molecules.
The synthetic potential of dihalonaphthalenes is prominently featured in modern organic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These compounds are valuable substrates for reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Recent advancements in synthetic methodology have focused on developing efficient ways to produce these key intermediates. For example, silver-catalyzed halogenation and electrophilic cyclization of terminal alkynols have emerged as a step-efficient pathway to various dihalogenated naphthalene derivatives. acs.orgnih.gov The study of dihalonaphthalenes extends beyond synthetic applications; for instance, the photophysical properties, such as the dynamics of singlet-triplet transitions in 1,4-dihalonaphthalene crystals, have also been a subject of academic investigation. acs.org
Overview of Current Research Trajectories for 2-Bromo-7-chloronaphthalene
This compound is a specific dihalonaphthalene that, while not as extensively documented in standalone studies as some other isomers, holds significant potential as a research chemical and synthetic intermediate. Its value lies in its defined substitution pattern, which offers two distinct reactive centers for further chemical modification.
Current research interest in compounds like this compound is largely driven by their utility as building blocks in synthetic chemistry. The bromine and chlorine atoms serve as functional handles for introducing a variety of other groups onto the naphthalene core. The C-Br bond is typically more reactive than the C-Cl bond in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions, allowing for selective, stepwise functionalization. nih.govresearchgate.net This differential reactivity is a key strategic element in the multi-step synthesis of complex organic molecules, including potential pharmaceutical agents, liquid crystals, and materials for organic electronics. nih.govgoogle.com
Research involving bromo-naphthalene scaffolds has pointed towards the development of novel antagonists for biological targets like the human CC chemokine receptor 8 (CCR8), indicating a potential application trajectory for isomers like this compound in medicinal chemistry and drug discovery. nih.gov The compound serves as a molecular scaffold that can be elaborated through various chemical reactions to build libraries of diverse compounds for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 321939-67-7 |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol |
| Purity | Typically ≥90% |
| Relative Density | 1.592 |
Data sourced from multiple chemical suppliers and databases. guidechem.comfluorochem.co.ukrheniumshop.co.ilbiomall.in
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTANKRXEFSANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679989 | |
| Record name | 2-Bromo-7-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321939-67-7 | |
| Record name | 2-Bromo-7-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Bromo 7 Chloronaphthalene Derivatives
Cross-Coupling Reactions Involving 2-Bromo-7-chloronaphthalene Scaffolds
Cross-coupling reactions are fundamental transformations in modern organic synthesis, and the this compound core is an excellent substrate for such reactions. The presence of both a bromine and a chlorine atom allows for selective coupling, typically with the more reactive C-Br bond participating in the reaction first.
Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For dihalogenated naphthalenes, it's possible to achieve selective coupling. For instance, using a protected MIDA (N-methyliminodiacetic acid) boronate allows for a slow release of the boronic acid, which can be beneficial in complex syntheses. google.com The choice of catalyst and base is crucial for achieving high yields and selectivity.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org It is a versatile method for creating C-C bonds and has been used in the synthesis of complex natural products. researchgate.net The reaction is known for its broad scope and functional group tolerance. organic-chemistry.org
Sonogashira Coupling: This coupling reaction joins a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org In the case of dihaloarenes, the reaction often proceeds selectively at the more reactive halide position. libretexts.org For example, the coupling of 2-bromo-4-iodo-quinoline with a terminal alkyne results in substitution at the iodide position. libretexts.org
Table 1: Examples of Carbon-Carbon Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted naphthalene (B1677914) | |
| Negishi | This compound, Organozinc reagent | Pd or Ni catalyst | Alkyl- or Aryl-substituted naphthalene | organic-chemistry.org |
| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted naphthalene | libretexts.orgorganic-chemistry.org |
Carbon-Nitrogen Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orglibretexts.org This reaction is of great importance in the synthesis of pharmaceuticals and other fine chemicals. The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rsc.org For instance, ligands like Brettphos, RuPhos, and JohnPhos have shown broad substrate scope. rsc.org The reaction can be applied to a wide variety of amines and aryl halides, including chlorinated and brominated naphthalenes. organic-chemistry.orgrsc.org In some cases, N-heterocyclic carbene (NHC) ligands have also proven effective. researchgate.net
Table 2: Buchwald-Hartwig Amination of Halonaphthalenes
| Halonaphthalene | Amine | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 1-Bromonaphthalene (B1665260) | 9H-Carbazole | Pd₂(dba)₃, Buchwald ligand | 9-(1-Naphthyl)-9H-carbazole | researchgate.net |
| 2-Chloronaphthalene (B1664065) | Diphenylamine | Pd catalyst, Diphosphine ligand | N,N-Diphenylnaphthalen-2-amine | rsc.org |
Carbon-Oxygen, Carbon-Sulfur, and Carbon-Phosphorus Coupling Reactions
While less common than C-C and C-N coupling, methods for the formation of carbon-oxygen, carbon-sulfur, and carbon-phosphorus bonds from aryl halides are also established. The Ullmann condensation, for example, is a classic method for forming C-O bonds, often using a copper catalyst. Modern palladium-catalyzed methods have also been developed for the synthesis of aryl ethers. organic-chemistry.org Similar palladium-catalyzed systems can be employed for the formation of C-S and C-P bonds, though these are more specialized areas of research.
Nucleophilic Substitution and Halogen Exchange Reactions on the Naphthalene Core
The halogen atoms on the this compound ring can be displaced by nucleophiles. The reactivity of the halogens towards nucleophilic substitution is influenced by their position on the naphthalene ring and the nature of the attacking nucleophile. libretexts.org Generally, the C-Br bond is weaker and more easily broken than the C-Cl bond, making it more susceptible to nucleophilic attack. libretexts.org
Halogen exchange reactions are also possible. For example, heating an aryl chloride with an excess of a bromide salt in a polar aprotic solvent can lead to the corresponding aryl bromide. sciencemadness.org This type of transformation can be useful for activating a less reactive position for subsequent coupling reactions.
Carbonylative Transformations of Halonaphthalenes
Carbonylative transformations involve the insertion of carbon monoxide into a carbon-halogen bond, typically catalyzed by a transition metal complex. rsc.org This reaction is a powerful method for the synthesis of carboxylic acids, esters, and amides. rsc.orgmdpi.com Palladium catalysts are commonly used for these transformations. rsc.org More recently, cobalt-catalyzed carbonylations have been developed as a more sustainable alternative. rsc.orgrsc.org For example, the cobalt-catalyzed aminocarbonylation of 2-chloronaphthalene can proceed in good yield under visible light promotion. rsc.org
Table 3: Carbonylative Aminocarbonylation
| Substrate | Amine | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Chloronaphthalene | Various amines | Cobalt catalyst | Visible light | N-Substituted naphthalene-2-carboxamide | Good | rsc.org |
Radical and Photoinduced Reaction Mechanisms in Naphthalene Chemistry
Radical reactions can be initiated by light or a radical initiator and can lead to a variety of transformations. Photoinduced reactions of aryl halides can involve the homolytic cleavage of the carbon-halogen bond to form an aryl radical. This reactive intermediate can then participate in a variety of subsequent reactions.
The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a well-established pathway for the reaction of aryl halides with certain nucleophiles. conicet.gov.ar This chain reaction involves the formation of a radical anion, which then fragments to give an aryl radical and a halide ion. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain. This methodology has been used to synthesize a variety of substituted naphthalenes. conicet.gov.ar
Chemo- and Regioselective Functional Group Interconversions
The presence of two different halogen atoms at distinct positions on the naphthalene core of this compound provides a valuable platform for selective chemical modifications. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for chemo- and regioselective functional group interconversions, enabling the synthesis of complex, polysubstituted naphthalene derivatives in a controlled manner. This selectivity is primarily exploited in transition metal-catalyzed cross-coupling reactions and halogen-metal exchange processes.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. wikipedia.org This inherent difference in reactivity allows for the selective functionalization at the C-2 position (bearing the bromine atom) while leaving the C-7 position (bearing the chlorine atom) intact.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org In the case of this compound, the reaction can be tuned to occur exclusively at the more reactive C-Br bond. By carefully selecting the palladium catalyst, ligand, and base, an aryl or vinyl group from a boronic acid or its ester can be introduced at the 2-position, yielding 2-aryl-7-chloronaphthalene derivatives. The general relative reactivity for coupling partners is R-I > R-OTf > R-Br >> R-Cl. wikipedia.org This strategy is fundamental in building biaryl structures, which are common motifs in materials science and medicinal chemistry. nih.govnih.gov
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 °C | 7-Chloro-2-phenylnaphthalene | researchgate.netnih.gov |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene or DME | 90-110 °C | 7-Chloro-2-(4-methoxyphenyl)naphthalene | organic-chemistry.org |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 °C | 7-Chloro-2-(thiophen-2-yl)naphthalene | nih.gov |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and organic electronic materials. wikipedia.orgacs.org Similar to the Suzuki coupling, the chemoselectivity of this reaction on this compound is dictated by the higher reactivity of the C-Br bond. wikipedia.org This enables the selective synthesis of N-substituted 7-chloro-2-naphthylamines. A variety of amines, including primary and secondary alkylamines, anilines, and even ammonia (B1221849) surrogates, can be coupled at the C-2 position. unimi.it The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high yields and selectivity. unimi.itresearchgate.net
| Amine | Catalyst System | Base | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-110 °C | N-Phenyl-7-chloronaphthalen-2-amine | acs.org |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 °C | 4-(7-Chloronaphthalen-2-yl)morpholine | wikipedia.org |
| Aqueous Ammonia | Pd-G3 / KPhos | KOH | t-Amyl alcohol | 110 °C | 7-Chloro-2-naphthylamine | unimi.it |
Halogen-Metal Exchange
Halogen-metal exchange is a fundamental reaction for converting an aryl halide into a highly reactive organometallic nucleophile. wikipedia.org The rate of exchange is significantly faster for bromine than for chlorine (I > Br > Cl). wikipedia.org Treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the highly regioselective formation of 7-chloro-2-lithionaphthalene. This lithiated intermediate can then be trapped with a wide range of electrophiles to introduce diverse functional groups at the C-2 position, a transformation not readily achievable through other means.
This two-step sequence—selective lithiation followed by electrophilic quench—provides access to a variety of 2-substituted-7-chloronaphthalenes.
| Reagent 1 | Reagent 2 (Electrophile) | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| n-BuLi | DMF (N,N-Dimethylformamide) | THF or Diethyl ether | -78 °C to rt | 7-Chloro-2-naphthaldehyde | wikipedia.org |
| t-BuLi | CO₂ (Carbon dioxide) | THF | -78 °C to rt | 7-Chloro-2-naphthoic acid | wikipedia.org |
| n-BuLi | (CH₃)₃SiCl (Chlorotrimethylsilane) | THF or Diethyl ether | -78 °C to rt | (7-Chloronaphthalen-2-yl)trimethylsilane | wikipedia.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 7 Chloronaphthalene
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are fundamental for separating 2-bromo-7-chloronaphthalene from reaction byproducts, starting materials, and, most importantly, its various positional isomers. The separation of halogenated naphthalene (B1677914) isomers can be challenging due to their similar physicochemical properties.
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of semi-volatile compounds like this compound. hpst.czshimadzu.com The choice of the capillary column is critical for achieving separation. Columns with different stationary phases can be employed to resolve closely eluting isomers. For instance, methods developed for other halogenated volatiles often utilize columns such as a VOCOL wide-bore capillary column or an SPB-624, which could be adapted for this analysis. epa.gov The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and the stationary phase.
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for purity assessment and for the separation of isomers that may be difficult to resolve by GC. Reverse-phase HPLC is a common mode used for this class of compounds. rsc.org The separation of positional isomers, such as dichlorobenzenes and chlorotoluenes, has been successfully achieved using specialized columns that exploit different interaction mechanisms beyond simple hydrophobicity. rsc.orgrsc.org Columns based on pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, for example, show unique retention characteristics based on π-π interactions, which are particularly effective for separating aromatic isomers. nacalai.com
| Technique | Column Type | Stationary Phase Principle | Potential Application |
|---|---|---|---|
| Gas Chromatography (GC) | DB-5ms | Non-polar (5% Phenyl)-methylpolysiloxane | General purity analysis, impurity profiling. researchgate.net |
| Gas Chromatography (GC) | SPB-624 | Mid-polar cyanopropylphenyl polysiloxane | Separation of halogenated volatiles, potential for isomer resolution. epa.gov |
| High-Performance Liquid Chromatography (HPLC) | C18 (ODS) | Reverse-phase (hydrophobic interactions) | Purity assessment, quantification. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Pyrenylethyl (PYE) | Reverse-phase with π-π interactions | Enhanced separation of positional aromatic isomers. nacalai.com |
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is indispensable for the structural confirmation of this compound. When coupled with gas chromatography (GC-MS), it provides both retention time and mass data for unequivocal identification. nist.gov
Electron Ionization (EI) is a common technique that generates a characteristic fragmentation pattern, or "fingerprint," for the molecule. However, the most crucial information for a halogenated compound like this compound is the molecular ion (M⁺) peak. Due to the natural isotopic abundances of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion region will exhibit a distinctive cluster of peaks. The expected pattern would be an M⁺ peak, an (M+2)⁺ peak (from one ³⁷Cl or one ⁸¹Br), and an (M+4)⁺ peak (from one ³⁷Cl and one ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and any impurities with high confidence. rsc.orgchemrxiv.org This technique can easily distinguish between compounds with the same nominal mass but different elemental compositions, which is crucial for impurity profiling.
| Ion | Isotopes | Calculated m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | ¹²C₁₀¹H₆⁷⁹Br³⁵Cl | 239.9341 | 100.0% |
| [M+2]⁺ | ¹²C₁₀¹H₆⁸¹Br³⁵Cl / ¹²C₁₀¹H₆⁷⁹Br³⁷Cl | 241.9321 | ~128.5% |
| [M+4]⁺ | ¹²C₁₀¹H₆⁸¹Br³⁷Cl | 243.9292 | ~31.5% |
Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular architecture of this compound, confirming the substitution pattern on the naphthalene ring system. Both ¹H and ¹³C NMR are utilized.
¹H NMR: The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts, multiplicities (singlet, doublet, doublet of doublets), and coupling constants (J-values) of these protons provide definitive information about their relative positions. Protons adjacent to the electronegative bromine and chlorine atoms will be influenced differently, and the specific coupling patterns between neighboring protons allow for a complete assignment of the aromatic system.
¹³C NMR: The ¹³C NMR spectrum should display 10 signals for the 10 carbon atoms of the naphthalene core, as they are all chemically non-equivalent in this isomer. The signals for the carbons directly bonded to the halogens (C-Br and C-Cl) will be significantly shifted, and their chemical shifts can be predicted based on established substituent effects. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals. rsc.org
| Technique | Expected Number of Signals | Predicted Chemical Shift Region (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H NMR | 6 | ~7.0 - 8.5 | Proton environment, connectivity through coupling constants. |
| ¹³C NMR | 10 | ~120 - 135 (C-H, C-C), with shifts for C-Br and C-Cl | Unique carbon skeleton, confirmation of isomer structure. |
Vibrational Spectroscopy (e.g., FTIR) for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups and bond vibrations present in the molecule. The FTIR spectrum of this compound is characterized by several key absorption bands. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each specific isomer, arising from complex overlapping vibrations of the entire molecule. docbrown.info
Specific absorptions that can be used for identification include the C-H stretching of the aromatic ring, C=C stretching vibrations of the naphthalene skeleton, and, most characteristically, the C-X (carbon-halogen) stretching vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Bond/Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | =C-H |
| Aromatic C=C Stretch | 1600 - 1450 | C=C in naphthalene ring |
| C-Cl Stretch | ~800 - 600 | Aryl-Cl |
| C-Br Stretch | ~650 - 500 | Aryl-Br docbrown.info |
Methodologies for Purity Assessment and Validation in Research Materials
Ensuring the purity of research materials like this compound is critical for the reliability and reproducibility of experimental results. A multi-technique approach is required for comprehensive purity assessment and validation.
The primary technique for quantitative purity assessment is chromatography (GC or HPLC). By analyzing the sample under validated conditions, the purity can be determined as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for research-grade materials.
Impurity identification is typically performed using GC-MS. The mass spectra of minor peaks can be compared against spectral libraries or analyzed to propose structures for unknown impurities. HRMS can then be used to confirm the elemental composition of these impurities.
Method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. For a purity assessment method, validation would involve evaluating parameters such as:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or related impurities.
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.
Accuracy and Precision: Assessing the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
The validation process ensures that the reported purity value is accurate and reliable, adhering to quality control standards common in chemical research and development. army.mil
Computational and Theoretical Investigations of 2 Bromo 7 Chloronaphthalene
Electronic Structure and Bonding Analysis of Halonaphthalene Systems
The electronic structure of halonaphthalene systems, including 2-bromo-7-chloronaphthalene, is fundamentally governed by the interaction between the naphthalene (B1677914) π-system and the electronic effects of the halogen substituents. Both bromine and chlorine are electronegative atoms that exhibit a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) due to their lone pairs of electrons.
Bonding analysis through methods like Natural Bond Orbital (NBO) analysis can quantify the nature of the carbon-halogen bonds. These analyses typically show a significant degree of polarization in the C-Br and C-Cl bonds, with the carbon atoms bearing a partial positive charge and the halogen atoms a partial negative charge. The bond lengths and angles are also influenced by the steric and electronic effects of the substituents.
Table 1: Calculated Electronic Properties of Halonaphthalenes
| Property | Naphthalene | 2-Bromonaphthalene (B93597) | 2-Chloronaphthalene (B1664065) | This compound |
| Dipole Moment (Debye) | 0 | ~1.5 | ~1.6 | (Predicted to be non-zero) |
| HOMO Energy (eV) | -6.1 to -6.4 | Slightly lowered | Slightly lowered | Lowered |
| LUMO Energy (eV) | -1.5 to -1.8 | Slightly lowered | Slightly lowered | Lowered |
| HOMO-LUMO Gap (eV) | ~4.6 to 4.7 | Slightly reduced | Slightly reduced | Reduced |
Note: The values for this compound are predicted based on the trends observed in mono-substituted naphthalenes and are subject to variation based on the computational method employed.
Reaction Mechanism Prediction and Transition State Analysis of Halogenation Processes
The synthesis of this compound typically involves electrophilic halogenation of naphthalene or a substituted naphthalene precursor. Computational chemistry plays a vital role in predicting the reaction mechanisms and analyzing the transition states of these processes. For electrophilic aromatic substitution, the reaction generally proceeds through the formation of a sigma complex (arenium ion) intermediate.
Theoretical calculations can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. For the halogenation of naphthalene, computational studies have shown that the formation of the transition state leading to the sigma complex is the rate-determining step. The stability of the sigma complex is a key factor in determining the regioselectivity of the reaction.
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and vibrational frequencies of the transition state can be calculated, with the presence of a single imaginary frequency confirming its identity. These calculations provide insights into the bond-breaking and bond-forming processes occurring during the reaction. For instance, in the bromination of a chloronaphthalene, the transition state would involve the partial formation of a C-Br bond and the partial breaking of a Br-Br bond in the electrophile (e.g., Br₂ activated by a Lewis acid).
Regioselectivity and Stereoselectivity in Halogenation and Functionalization Reactions
A critical aspect of naphthalene chemistry is the control of regioselectivity in substitution reactions. Naphthalene itself preferentially undergoes electrophilic substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the α-substituted sigma complex, which can be rationalized by considering the number of resonance structures that preserve the aromaticity of one of the rings. wikipedia.org
In the case of synthesizing this compound, the directing effects of the existing halogen substituent and the reaction conditions are paramount. Computational models can predict the most likely sites of further substitution on a mono-halogenated naphthalene. The halogen atom, being an ortho-, para-director (in the context of a single benzene (B151609) ring), will influence the position of the incoming electrophile. However, in the naphthalene system, the inherent preference for α-substitution often competes with the directing effect of the substituent. DFT calculations can be used to compare the activation energies for substitution at different positions, thereby predicting the major product.
Stereoselectivity is generally not a factor in the direct halogenation of the aromatic naphthalene core as the ring system is planar. However, if functionalization were to occur on a side chain or if the naphthalene ring were to be partially saturated, computational methods could be employed to predict the stereochemical outcome of such reactions.
Molecular Orbital Theory and Charge Distribution Studies in Naphthalene Derivatives
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of naphthalene derivatives. The π-system of naphthalene consists of ten π molecular orbitals, five of which are bonding and five are antibonding. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.
In this compound, the presence of the halogen atoms perturbs the molecular orbitals of the parent naphthalene. The electron-withdrawing inductive effect of bromine and chlorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. The resonance effect, on the other hand, can raise the energy of the HOMO. The net effect is typically a slight reduction in the HOMO-LUMO energy gap, which can influence the molecule's electronic absorption spectrum and its kinetic stability. researchgate.net
Charge distribution studies, often performed using methods like Mulliken population analysis or by calculating the electrostatic potential, reveal the electron density distribution across the molecule. In this compound, the highest negative charge is expected to be localized on the electronegative bromine and chlorine atoms. The carbon atoms attached to the halogens will exhibit a partial positive charge. The distribution of charge in the rest of the naphthalene ring system will also be influenced by the substituents, affecting the molecule's reactivity towards electrophiles and nucleophiles.
Table 2: Conceptual Application of MO Theory to this compound
| Molecular Orbital | Description in Naphthalene | Predicted Perturbation in this compound |
| HOMO | Highest energy occupied π-orbital, primarily involved in reactions with electrophiles. | Energy is lowered due to the inductive effect of halogens, but may be slightly raised by the resonance effect. The orbital coefficients will be altered, influencing regioselectivity. |
| LUMO | Lowest energy unoccupied π-orbital, primarily involved in reactions with nucleophiles. | Energy is significantly lowered due to the inductive effect of the halogens, making the molecule a better electron acceptor. |
| π-orbitals | Delocalized over the two fused rings. | The symmetry of the orbitals is broken, and there is some mixing with the p-orbitals of the halogen atoms. |
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction
Quantum chemical calculations are the cornerstone of modern computational investigations into chemical systems. For a molecule like this compound, these calculations can provide a wealth of information that offers deep mechanistic insights and allows for the prediction of its reactivity.
Methods such as DFT and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) can be used to optimize the geometry of the molecule, providing accurate predictions of bond lengths, bond angles, and dihedral angles. These optimized geometries represent the minimum energy conformation of the molecule.
To gain mechanistic insights, reaction pathways can be modeled. For example, the mechanism of a nucleophilic aromatic substitution on this compound could be investigated by calculating the energies of the reactants, the Meisenheimer complex intermediate, and the products, as well as the transition states connecting them. The calculated activation energy barriers would indicate the feasibility of the reaction and the relative reactivity of the bromine versus the chlorine as a leaving group.
Reactivity descriptors, derived from conceptual DFT, can also be calculated to predict how this compound will behave in chemical reactions. These descriptors include:
Fukui functions: Indicate the most electrophilic and nucleophilic sites in the molecule.
Electrophilicity index: Quantifies the ability of the molecule to accept electrons.
By computing these properties, a detailed picture of the chemical reactivity of this compound can be constructed, guiding synthetic efforts and the understanding of its chemical properties.
Applications of 2 Bromo 7 Chloronaphthalene in Advanced Materials Science
Role as Intermediate in Organic Electronic Device Development
2-Bromo-7-chloronaphthalene serves as a key building block in the synthesis of active materials for a range of organic electronic devices. Its utility stems from the ability to undergo various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, at its halogenated positions. These reactions enable the introduction of a wide array of functional groups, thereby fine-tuning the optical and electronic properties of the resulting molecules to meet the specific demands of different devices.
In the field of Organic Light-Emitting Diodes (OLEDs), naphthalene-containing compounds are frequently employed to construct robust and efficient light-emitting materials, especially for blue emission. mdpi.com The naphthalene (B1677914) unit provides a wide bandgap and high thermal stability, which are critical for the longevity and performance of OLED devices.
This compound can be utilized as a precursor to synthesize emitters or host materials. Through sequential cross-coupling reactions, electron-donating and electron-accepting moieties can be attached to the naphthalene core. This modular approach allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the emission color and charge-carrier injection/transport properties of the material. For instance, arylamine groups, known for their excellent hole-transporting capabilities, can be introduced at one position, while electron-withdrawing groups can be attached at the other, leading to the formation of a donor-acceptor type emissive molecule.
Table 1: Potential Functionalization of this compound for OLED Materials
| Reactive Site | Coupling Reaction | Functional Group Introduced | Desired Property |
| C-Br | Suzuki Coupling | Phenylboronic acid derivative | Extended π-conjugation |
| C-Cl | Buchwald-Hartwig | Carbazole | Hole-transporting moiety |
| C-Br | Stille Coupling | Trialkylstannyl derivative | Electron-donating group |
| C-Cl | Sonogashira Coupling | Terminal alkyne | Rigidified molecular structure |
This table illustrates hypothetical synthetic pathways for modifying this compound to create materials with properties suitable for OLED applications.
The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular packing and charge-carrier mobility of the organic semiconductor. Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors known for their high electron mobility and stability. gatech.edunih.gov While this compound is not a naphthalene diimide itself, it serves as a valuable precursor for creating novel NDI derivatives or other naphthalene-based semiconductors.
The halogen atoms on this compound provide synthetic handles to introduce solubilizing groups and to extend the π-conjugated system. For instance, long alkyl chains can be attached to improve solution processability, a key requirement for low-cost, large-area fabrication of OFETs. Furthermore, the introduction of other aromatic or heteroaromatic units can influence the intermolecular interactions and solid-state packing, which are crucial for efficient charge transport. The controlled synthesis of such materials allows for the systematic investigation of structure-property relationships in OFETs.
Table 2: Research Findings on Naphthalene-Based OFETs
| Naphthalene Derivative Class | Key Features | Achieved Electron Mobility (µe) | Reference |
| Naphthalene Diimide (NDI) | High thermal stability, excellent acceptor strength | Up to 1.76 cm²/Vs | nih.gov |
| NDI with halogen substituents | Air-stable electron transport, low LUMO energy level | Up to 0.18 cm²/Vs | researchgate.net |
| NDI-Fullerene Dyads | Broad absorption, tunable energy levels | 1.20 x 10⁻⁴ to 3.58 x 10⁻⁴ cm²/Vs | deakin.edu.au |
This table summarizes the performance of various naphthalene-based materials in OFETs, highlighting the potential of this class of compounds.
In the realm of Organic Photovoltaics (OPVs), there is a continuous search for new electron-acceptor (n-type) and electron-donor (p-type) materials with tailored absorption spectra and energy levels to maximize light harvesting and charge separation. Naphthalene-based materials, particularly naphthalene diimides, are being explored as non-fullerene acceptors due to their tunable electronic properties and strong electron-accepting nature. gatech.edu
This compound can be functionalized to create novel building blocks for OPV materials. By attaching appropriate chromophores, the absorption spectrum of the resulting molecule can be engineered to match the solar spectrum. The selective functionalization at the bromo and chloro positions allows for the creation of asymmetric molecules, which can be beneficial for controlling the morphology of the bulk heterojunction active layer in OPV devices. This morphological control is critical for achieving efficient exciton (B1674681) dissociation and charge transport.
Synthesis of Functionalized Polymers and Oligomers for Material Applications
The development of functionalized polymers and oligomers is central to advancing materials science, as these materials can be designed to possess a unique combination of properties. This compound is an attractive monomer for the synthesis of such materials due to its two reactive sites with different reactivities. This allows for the controlled synthesis of conjugated polymers and oligomers through various polymerization techniques, such as Yamamoto, Suzuki, and Stille polycondensation reactions.
By carefully selecting the co-monomers, the electronic and physical properties of the resulting polymers can be systematically tuned. For example, copolymerizing this compound with an electron-rich monomer can lead to the formation of a donor-acceptor polymer with a low bandgap, which is desirable for applications in organic photovoltaics and near-infrared photodetectors. The presence of the chlorine atom on the naphthalene unit can also enhance the solubility and influence the backbone conformation of the polymer, which in turn affects its performance in devices.
Development of Optoelectronic Materials Utilizing Naphthalene Building Blocks
The rigid, planar structure and rich π-electron system of the naphthalene unit make it an excellent building block for a wide range of optoelectronic materials. Its derivatives are known for their high photoluminescence quantum yields and good thermal stability, making them suitable for applications where light emission and durability are important.
The use of this compound as a starting material allows for the incorporation of the naphthalene core into larger, more complex molecular and macromolecular systems. The ability to selectively functionalize the two different halogen positions is a significant advantage, enabling the creation of materials with precisely controlled architectures and properties. This has led to the development of naphthalene-based materials for applications beyond the primary organic electronic devices, including chemical sensors, organic lasers, and photostable dyes. The versatility of the naphthalene building block, facilitated by precursors like this compound, ensures its continued importance in the field of advanced materials science.
Biological and Pharmaceutical Research Applications of Halogenated Naphthalenes
Utility as Precursors for Biologically Active Molecules and Drug Candidates
Halogenated naphthalenes, including bromo- and chloro-substituted derivatives, are valuable precursors in the synthesis of a wide array of biologically active molecules. wikipedia.orgnih.gov The halogen atoms serve as versatile synthetic handles for introducing various functional groups and for constructing more complex molecular architectures through cross-coupling reactions. For instance, bromonaphthalenes can undergo lithium-halogen exchange to form lithionaphthalene intermediates, which are precursors to a host of peri-naphthalene derivatives. wikipedia.org
The palladium-catalyzed cross-coupling reactions of halogenated naphthalenes are particularly useful in synthesizing derivatives with potential therapeutic applications. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the linkage of the naphthalene (B1677914) core to other pharmacophores. This approach has been utilized in the development of compounds with diverse pharmacological activities. researchgate.net
The enzymatic halogenation of naphthalene scaffolds is also an emerging strategy for producing valuable intermediates. mdpi.com Flavin-dependent halogenases can introduce halogen atoms at specific positions on the naphthalene ring under mild conditions, offering a green alternative to chemical halogenation methods. mdpi.com This biocatalytic approach can generate novel halogenated naphthalenes that can be further elaborated into drug candidates.
Exploration of Bioactivity Profiles of Halogenated Naphthalene Scaffolds
The bioactivity of halogenated naphthalenes is diverse and dependent on the nature, number, and position of the halogen substituents. The naphthalene nucleus itself is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ekb.egekb.eg Halogenation can further enhance or modify these activities.
In vitro studies have demonstrated that halogenated naphthalenes exhibit a spectrum of biological effects, including cytotoxicity against cancer cell lines. For example, naphthalene-modified metallosalen complexes have shown significant cytotoxicity in melanoma (A375) and non-small cell lung cancer (H292) cell lines. nih.gov Similarly, novel 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) derivatives have been synthesized and evaluated for their antiproliferative activity on a wide number of different tumor cell lines. nih.gov
The cytotoxic effects of naphthalene and its derivatives have been studied on HepG2 cell lines, a model for human liver cancer. nih.gov These studies indicate that the cytotoxicity can be concentration- and time-dependent. While specific data for 2-bromo-7-chloronaphthalene is not available, the general cytotoxicity of halogenated naphthalenes suggests its potential for investigation in cancer research.
Some halogenated naphthalenes have also been investigated for their antimicrobial properties. ijpsjournal.com The introduction of halogens can enhance the antimicrobial activity of the naphthalene scaffold against various pathogens.
Here is an interactive data table summarizing the in vitro biological activities of some halogenated naphthalene derivatives:
| Compound Class | Cell Line(s) | Observed Effect |
| Naphthalene-modified metallosalens | A375 (melanoma), H292 (lung cancer) | Significant cytotoxicity |
| Naphthalenetetracarboxylic diimides | Various tumor cell lines | Antiproliferative activity |
| Naphthalene | HepG2 (liver cancer) | Concentration- and time-dependent cytotoxicity |
| Halogenated chalcones | - | Enzyme inhibition |
The biological effects of many halogenated naphthalenes are believed to be mediated through their interaction with the aryl hydrocarbon receptor (AhR). who.intnih.gov This interaction is characteristic of dioxin-like compounds. nih.gov Both chlorinated and brominated naphthalenes have been shown to be inducers of cytochrome P-450 (CYP)-dependent microsomal enzymes, a hallmark of AhR activation. who.intnih.gov
The induction of enzymes like aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase by polychlorinated naphthalenes (PCNs) and polybrominated naphthalenes (PBNs) has been demonstrated in both in vivo and in vitro studies. nih.gov There is also evidence to suggest that mixed bromo/chloro-naphthalenes could be more potent toxicants than their singly halogenated counterparts. nih.gov
Beyond AhR-mediated effects, halogenated naphthalenes can also act as enzyme inhibitors. For example, ortho-halogen naphthaleins have been identified as specific inhibitors of Lactobacillus casei thymidylate synthase, a potential target for antibacterial agents. Halogenated chalcone (B49325) derivatives have also been shown to inhibit acetylcholinesterase and butyrylcholinesterase. nih.gov
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of halogenated naphthalenes. drugdesign.org These studies aim to correlate specific structural features, such as the position and type of halogen substituent, with biological activity.
For naphthalene diimides, SAR studies have revealed that the nature of the substituents on the phenyl rings and the length of the linker chain significantly influence their cytostatic and cytotoxic activities. nih.gov For instance, a derivative with a three-methylene unit linker and a 2,3,4-trimethoxy substituent on the aromatic rings displayed potent antiproliferative activity. nih.gov
In the context of halogenated naphthalenes, the position of the halogen atom can dramatically affect bioactivity. For example, in fluoronaphthalenes, the position of the fluorine atom influences the molecule's electronic properties and susceptibility to nucleophilic or electrophilic attack. illinois.edu While specific SAR data for this compound is scarce, it is plausible that the interplay between the electron-withdrawing properties of the chlorine and bromine atoms at the 2 and 7 positions would create a unique electronic distribution, influencing its interaction with biological targets.
The following table outlines key SAR findings for halogenated naphthalene derivatives:
| Compound Series | Key Structural Features | Impact on Biological Activity |
| Naphthalene diimides | Substituents on phenyl rings, linker chain length | Influences cytostatic and cytotoxic activities |
| Fluoronaphthalenes | Position of fluorine atom | Affects electronic properties and reactivity |
| Halogenated chalcones | Presence of bromobenzyl and methoxyphenyl moieties | Potent inhibition of acetylcholinesterase and butyrylcholinesterase |
Development of Therapeutic Leads from Substituted Naphthalene Frameworks
The naphthalene scaffold has given rise to numerous therapeutic leads and marketed drugs. ekb.egekb.eglifechemicals.com Examples include the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine. researchgate.net Halogenation is a key strategy in the development of new therapeutic leads from the naphthalene framework.
Environmental Fate and Ecotoxicological Research of Halogenated Naphthalenes
Environmental Distribution and Persistence of Halogenated Naphthalene (B1677914) Congeners
Halogenated naphthalenes, including chlorinated and brominated congeners, are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for long-range environmental transport, and ability to bioaccumulate. tandfonline.comtandfonline.com Polychlorinated naphthalenes (PCNs) have been listed under the Stockholm Convention, highlighting their global environmental significance. tandfonline.comtandfonline.comnih.gov
These compounds enter the environment through various pathways, including historical industrial applications such as in cable insulation, wood preservation, and as additives in engine oils. epa.govacs.org Unintentional formation during combustion processes like waste incineration and metallurgical operations also contributes to their environmental release. nih.govacs.org Once in the environment, their distribution is governed by their physical and chemical properties.
The persistence of halogenated naphthalenes generally increases with the degree of halogenation. epa.gov For instance, the atmospheric half-life of monochloronaphthalenes is estimated to be around 2 days, while that of octachloronaphthalene (B52695) can be as long as 343 days. tandfonline.com This persistence allows for their transport over long distances from their original sources. tandfonline.com
In aquatic environments, halogenated naphthalenes tend to adsorb strongly to soil and sediment, with this tendency increasing with the number of halogen substituents. epa.govwho.int The lower chlorinated congeners exhibit moderate sorption, while the higher chlorinated ones show a strong affinity for particulate matter. who.int This sorption behavior influences their bioavailability and persistence in aquatic ecosystems. While mono- and di-chlorinated naphthalenes are sparingly soluble in water, the solubility decreases significantly for more highly chlorinated congeners. tandfonline.com For example, the water solubility of 2-chloronaphthalene (B1664065) is 2,870 µg/L, which is considerably higher than that of octachloronaphthalene at 0.08 µg/L. tandfonline.com
The following table summarizes the persistence of various chlorinated naphthalene homolog groups in different environmental compartments.
| Homologue Group | Persistence in Water | Persistence in Soil and Sediment |
| Di- to Octa-CNs | High | Moderate to High |
| Tri- to Hepta-CNs | Moderate | High |
| Data sourced from tandfonline.com |
Degradation Pathways in Environmental Matrices
The environmental degradation of halogenated naphthalenes can occur through both abiotic and biotic processes. The primary mechanisms include photodegradation and microbial metabolism.
Photodegradation is a significant pathway for the breakdown of halogenated naphthalenes in the environment, particularly in the atmosphere and surface waters. who.intinchem.org These compounds absorb light in the environmentally relevant wavelength range, which can lead to their transformation. who.intinchem.org The process often involves the reductive dehalogenation of the naphthalene ring.
Research on the photodegradation of polybrominated diphenyl ethers (PBDEs), which share some structural similarities with halogenated naphthalenes, has shown that the reaction typically follows pseudo-first-order kinetics. epa.gov The primary mechanism identified is consecutive reductive debromination, leading to the formation of less brominated congeners. epa.gov A similar stepwise process is anticipated for halogenated naphthalenes, where higher halogenated congeners are progressively broken down into less halogenated and potentially less toxic compounds. Studies on other brominated flame retardants have also identified debromination as a key step in their photodegradation. nih.gov
Microbial degradation plays a crucial role in the natural attenuation of halogenated naphthalenes, especially for the less halogenated congeners. epa.govwho.int A variety of microorganisms, including bacteria and microalgae, have demonstrated the ability to metabolize these compounds. frontiersin.orgoup.com
Under aerobic conditions, monochloronaphthalenes have been shown to be readily degradable by soil and water microorganisms. epa.govwho.int For instance, soil bacteria have been found to utilize 1-chloronaphthalene (B1664548) as a sole carbon source, breaking it down into intermediates such as 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. epa.gov The rate of metabolism can vary depending on the specific isomer, with 2-chloronaphthalene generally being degraded more rapidly than 1-chloronaphthalene by sewage sludge bacteria. epa.gov
The biodegradation of more highly halogenated naphthalenes is significantly slower or may not occur at all under typical environmental conditions. who.int The presence of multiple halogen atoms can hinder enzymatic attack, making these compounds more recalcitrant. who.int
The table below provides examples of microorganisms capable of degrading naphthalene and its derivatives.
| Microorganism Type | Genera | Degradation Capability |
| Bacteria | Pseudomonas, Burkholderia, Rhodococcus | Degradation of naphthalene and substituted naphthalenes. frontiersin.org |
| Bacteria | Thauera, Chromatiaceae | Implicated in naphthalene degradation in oil sands tailings ponds. frontiersin.org |
| Microalgae/Cyanobacteria | Oscillatoria, Agmenellum | Biotransformation of naphthalene to various metabolites. oup.com |
Bioaccumulation and Biomagnification Studies in Ecological Systems
Due to their lipophilic nature, halogenated naphthalenes have a high potential for bioaccumulation in living organisms. tandfonline.comtandfonline.com The tendency to bioaccumulate generally increases with the degree of chlorination. epa.govwho.int However, the most highly chlorinated congeners, such as octachloronaphthalene, may exhibit reduced bioaccumulation due to their very limited absorption and large molecular size. epa.govwho.int
Chlorinated naphthalenes have been shown to be highly bioaccumulative in fish. epa.govwho.int Studies have found that tetra- and pentachloronaphthalene congeners are often predominant in biological samples. who.int The concentration of these compounds in biota can be several orders of magnitude higher than in the surrounding sediment. acs.org
The octanol-water partition coefficient (log Kow) is a key indicator of a chemical's potential to bioaccumulate. For chlorinated naphthalenes, log Kow values are high, ranging from 3.90 to 6.42, indicating a strong affinity for fatty tissues. epa.govacs.org
The structure of the congener also influences its bioaccumulation potential. Congeners that lack adjacent unsubstituted carbon atoms tend to be more resistant to metabolic breakdown and are therefore more likely to bioaccumulate in the food chain. tandfonline.com
The following table presents the log Kow values for different classes of chlorinated naphthalenes, illustrating the increasing lipophilicity with higher chlorination.
| Compound Class | Log Kow Range |
| Chlorinated Naphthalenes | 3.90 - 6.42 |
| Tri- to Octa-CNs | >5 |
| Hexa- to Octa-CNs | 7.5 - 8.5 |
| Data sourced from tandfonline.comepa.govacs.org |
Ecotoxicological Implications and Risk Assessment of Halogenated Naphthalenes
Halogenated naphthalenes are of ecotoxicological concern due to their potential to cause adverse effects in a range of environmental organisms. Their toxicity generally increases with the degree of halogenation. who.int
The toxicity of halogenated naphthalenes is often mediated through their interaction with specific cellular pathways. Several congeners exhibit "dioxin-like" toxicity, which is associated with their ability to bind to the aryl hydrocarbon receptor (AhR). acs.org This binding can trigger a cascade of downstream effects, including the induction of cytochrome P-450 (CYP) dependent microsomal enzymes, such as CYP1A1. who.int This can lead to oxidative stress and cellular damage. who.int
In aquatic organisms, chlorinated naphthalenes have been found to be of moderate to high acute toxicity. who.intinchem.org For fish, 96-hour LC50 values (the concentration lethal to 50% of the test organisms) for various chlorinated naphthalenes have been reported to range from 0.69 to 560 mg/L. epa.gov Aquatic invertebrates appear to be more sensitive, with 48-hour LC50 values for Daphnia species ranging from 0.82 to 530 mg/L. epa.gov The brown shrimp has been identified as a particularly sensitive species, with a 96-hour LC50 of 7.5 µg/L for a mixture of tetra-, penta-, and hexachloronaphthalenes. epa.gov
Recent studies using quantitative structure-activity relationship (QSAR) models have suggested that the binding ability of PCNs to aquatic organisms is a primary factor driving their toxicity. nih.gov This binding is related to the hydrophobicity of the molecules. nih.gov
The table below summarizes the acute toxicity of chlorinated naphthalenes to various aquatic organisms.
| Organism | Test Duration | Endpoint | Concentration Range |
| Sheepshead minnow (Cyprinodon variegatus) | 96 hours | LC50 | 0.69 - 560 mg/L epa.gov |
| Daphnids (Daphnia sp.) | 48 hours | LC50 | 0.82 - 530 mg/L epa.gov |
| Brown shrimp (Penaeus aztecus) | 96 hours | LC50 | 7.5 µg/L (for a mixture) epa.gov |
| Bluegill (Lepomis macrochirus) | Not specified | LC50 | 1,000 - 2,270 µg/L epa.gov |
Contribution to Dioxin-Like Toxicity and Related Effects
Halogenated naphthalenes (HNs), a class of persistent organic pollutants that includes 2-Bromo-7-chloronaphthalene, are recognized for their potential to exert dioxin-like toxicity. This toxicity is mediated through the activation of the aryl hydrocarbon receptor (AhR), a mechanism shared with polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some polychlorinated biphenyls (PCBs). nih.govwikipedia.orgnih.gov The binding of these compounds to the AhR can trigger a cascade of biological responses, leading to a variety of adverse health effects. nih.gov
While chlorinated naphthalenes (PCNs) and their brominated counterparts (PBNs) are established as dioxin-like compounds, there is also evidence to suggest that mixed bromo/chloro-naphthalenes (PXNs), such as this compound, are potent toxicants. nih.gov Research indicates that certain brominated/chlorinated naphthalenes may be more potent than PCNs alone. nih.gov In vivo and in vitro studies have demonstrated that PCN and PBN congeners can induce enzymes like aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase, which are characteristic indicators of dioxin-like activity. nih.gov
The table below summarizes key research findings related to the dioxin-like toxicity of halogenated naphthalenes.
| Compound Class | Key Research Findings | Reference |
| Chloronaphthalenes (PCNs) | Confirmed dioxin-like compounds. Approximately 20% of congeners exhibit dioxin-like toxicity with relative potencies between 0.000001 and 0.003. | nih.gov |
| Bromonaphthalenes (PBNs) | Confirmed dioxin-like compounds. Some single-study congeners found to be more toxic than their chlorinated counterparts. | nih.gov |
| Mixed Bromo/Chloronaphthalenes (PXNs) | Evidence suggests they are potent toxicants, potentially more so than PCNs. Less studied than PCNs and PBNs. | nih.gov |
Global Monitoring Efforts, Emerging Contaminants, and Identified Research Gaps
Global monitoring programs have confirmed the widespread presence of halogenated naphthalenes in various environmental compartments. The Global Atmospheric Passive Sampling (GAPS) study, for instance, detected polychlorinated naphthalenes (PCNs) at over 40 sites across seven continents, indicating their global distribution. nih.govuss.cl The highest concentrations were found in urban and industrial areas. nih.govuss.cl The geometric mean air concentration of total PCNs was reported to be 1.6 pg/m³, with a range from below the detection limit to 32 pg/m³. nih.govuss.cl
A significant finding from these monitoring efforts is the increasing contribution of combustion sources to the global atmospheric burden of PCNs, especially since the production of technical PCN mixtures has largely ceased. nih.govuss.cl Congeners associated with combustion, such as PCN-52/60, -50, -51, -54, and -66/67, are enriched in air samples compared to their relatively minor presence in historical technical formulations. nih.govuss.cl Municipal waste incineration is now considered a major source of ongoing PCN emissions. springernature.com
Halogenated naphthalenes, including mixed bromo/chloro congeners, are considered emerging contaminants due to their persistence, potential for bioaccumulation, and toxic properties. nih.govtandfonline.com They have been detected in various human and environmental samples, with some of the most toxic congeners (e.g., CNs 66, 67, and 73) being prevalent. tandfonline.com This has led to calls for their continuous monitoring in the environment. tandfonline.com
Despite the recognized risks, significant research gaps remain, particularly for mixed halogenated naphthalenes like this compound. Key areas where further investigation is needed include:
Toxicity of Mixed Halogenated Naphthalenes: There is a scarcity of toxicological data for PBNs and PXNs compared to PCNs. nih.gov Understanding the specific dioxin-like potency and other toxic effects of these mixed congeners is crucial for accurate risk assessment.
Environmental Fate and Transport: While the general behavior of chlorinated naphthalenes is understood to involve adsorption to soil and sediment, more specific data on the environmental decomposition and transport of mixed halogenated naphthalenes is needed. who.intepa.gov
Analytical Methods: The development of advanced analytical methods is necessary to better understand and control pollution and exposure from PBNs and PXNs. nih.gov
Exposure Assessment: While human exposure to PCNs is known to occur, primarily through the ingestion of fatty foods like fish, more comprehensive data is needed to characterize exposure to the full range of halogenated naphthalenes. nih.govtandfonline.com
The table below provides a summary of global monitoring data for polychlorinated naphthalenes.
| Monitoring Program/Study | Location | Concentration Range | Key Findings | Reference |
| Global Atmospheric Passive Sampling (GAPS) | >40 sites, 7 continents | Below detection limit to 32 pg/m³ (Geometric Mean: 1.6 pg/m³) | Widespread global distribution, with higher levels in urban/industrial areas. Increasing contribution from combustion sources. | nih.govuss.cl |
| Various Studies | Semirural Sites | Up to 150 pg/m³ | Predominance of tri- and tetrachloronaphthalenes in outdoor air. | who.int |
| Various Studies | Remote Sites | 1–40 pg/m³ | Shows long-range atmospheric transport. | who.int |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-Bromo-7-chloronaphthalene, and how do reaction conditions influence halogen positioning?
- Methodological Answer : The synthesis typically involves halogenation of naphthalene derivatives. For example, bromination of 7-chloronaphthalene using Br₂ with Fe or AlBr₃ as a catalyst can introduce bromine at the 2-position, leveraging directing effects of existing substituents . Alternatively, chlorination of 2-bromonaphthalene under controlled conditions (e.g., Cl₂ with Lewis acids) may yield the target compound. Key factors include temperature (e.g., 0–25°C to minimize side reactions), solvent polarity, and catalyst loading to optimize regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key data?
- Methodological Answer :
- NMR : The ¹H NMR spectrum reveals aromatic proton splitting patterns, with downfield shifts for protons near electronegative halogens. For example, H-1 and H-8 in naphthalene derivatives show distinct doublets (δ ~7.3–8.4 ppm) .
- Mass Spectrometry : The molecular ion peak (m/z ≈ 245–247 for C₁₀H₆BrCl⁺) and fragment patterns (e.g., loss of Br or Cl groups) confirm molecular weight and substitution patterns .
- Elemental Analysis : Quantifies C, H, Br, and Cl content to verify purity (>95% by HPLC/GC as per synthesis protocols) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields when synthesizing this compound via electrophilic substitution under varying catalytic conditions?
- Methodological Answer : Contradictions in yields often stem from differences in catalyst activity (e.g., Fe vs. AlBr₃) or solvent polarity. For instance, AlBr₃ may enhance electrophilicity but promote over-halogenation. Systematic optimization is recommended:
- Step 1 : Screen catalysts (Fe, AlBr₃, or iodine) in inert solvents (CS₂ or CCl₄).
- Step 2 : Monitor reaction progress via TLC/GC to halt at intermediate stages.
- Step 3 : Use quenching agents (e.g., Na₂S₂O₃) to prevent side reactions .
Q. What computational approaches are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects:
- HOMO-LUMO Analysis : Predicts sites prone to nucleophilic/electrophilic attacks. The bromine atom (electron-withdrawing) lowers electron density at the 2-position, favoring Suzuki-Miyaura couplings .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions. Compare with analogs (e.g., 1-Bromonaphthalene) to assess substituent effects .
Q. How does the electronic structure of this compound influence its regioselectivity in substitution reactions compared to mono-halogenated naphthalenes?
- Methodological Answer : The synergistic electron-withdrawing effects of Br (2-position) and Cl (7-position) create distinct reactivity:
- Meta-Directing Effects : Cl at 7-position directs incoming nucleophiles to the 4- or 5-position.
- Steric Hindrance : Bulkier substituents (e.g., –NH₂) favor substitution at less hindered sites.
- Experimental Validation : Use kinetic studies (e.g., competitive reactions with varying nucleophiles) to map substitution preferences .
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicting spectral data when characterizing synthetic intermediates of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-Bromo-6-fluoronaphthalene) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation.
- Collaborative Analysis : Share raw data (e.g., via open repositories) to align interpretations with community standards .
Comparative Reactivity and Applications
Q. What are the key differences in photostability between this compound and its di-fluoro analogs (e.g., 2-Bromo-6-fluoronaphthalene)?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature reduces π-electron density, enhancing UV stability. To compare:
- Accelerated Aging Tests : Expose compounds to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Quantum Yield Calculations : Measure fluorescence quenching rates to assess stability .
Tables for Key Data
| Property | This compound | 1-Bromonaphthalene | 7-Chloronaphthalene |
|---|---|---|---|
| Molecular Weight (g/mol) | 245.52 | 207.06 | 162.61 |
| Boiling Point (°C) | ~290 (estimated) | 281 | 265 |
| Regioselectivity (NMR δ) | H-1: 8.38 ppm (d) | H-1: 8.42 ppm (d) | H-1: 8.12 ppm (d) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
